Barium isoundecanoate

Description

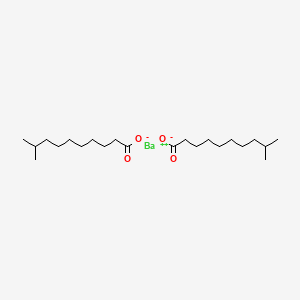

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93965-28-7 |

|---|---|

Molecular Formula |

C22H42BaO4 |

Molecular Weight |

507.9 g/mol |

IUPAC Name |

barium(2+);9-methyldecanoate |

InChI |

InChI=1S/2C11H22O2.Ba/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

RUXYEBCVELCYRK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Isoundecanoate

Direct Reaction Synthesis of Barium Isoundecanoate

Direct reaction methods involve the straightforward reaction between a barium source and isoundecanoic acid or its derivatives.

A common and effective method for synthesizing barium carboxylates, including this compound, is the direct reaction of barium hydroxide (B78521) with the corresponding carboxylic acid. quora.comchegg.com This acid-base neutralization reaction yields the barium salt and water. quora.com The general reaction is as follows:

Ba(OH)₂ + 2 RCOOH → Ba(RCOO)₂ + 2 H₂O

Where RCOOH represents the carboxylic acid (in this case, isoundecanoic acid).

This method is advantageous due to the high reactivity of barium hydroxide, a strong base, which readily reacts with weak organic acids. wikipedia.org The process is often carried out in an aqueous solution. quora.com For instance, the reaction between barium hydroxide and acetic acid is a well-documented example of this type of synthesis, producing barium acetate (B1210297) and water. quora.comchegg.comyoutube.com Industrially, this approach is utilized in the production of various barium compounds. wikipedia.org A novel solid-state synthesis route has also been developed for barium sulfide (B99878), where a finely milled mixture of barium hydroxide and elemental sulfur undergoes efficient conversion at a lower temperature, highlighting the versatility of barium hydroxide as a precursor. nanoge.org

Besides barium hydroxide, other barium sources can be employed. A patented process describes the preparation of barium carboxylates by reacting witherite, a naturally occurring form of barium carbonate, with a carboxylic acid. google.com This method presents a cost-effective alternative to using purified barium carbonate or barium hydroxide. google.com The process involves reacting witherite with the acid, followed by filtration and pH adjustments to isolate the barium carboxylate. google.com

Another approach involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions to synthesize methylene (B1212753) diesters. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the principle of direct reaction for forming carboxylate derivatives. nih.gov Additionally, active barium, prepared through methods similar to those for Rieke calcium, can be used in reactions with allylic compounds, showcasing the reactivity of elemental barium in specific organic syntheses. researchgate.net

The following table summarizes the direct reaction pathways for barium carboxylates:

| Barium Source | Reactant | Product | Key Features |

| Barium Hydroxide | Carboxylic Acid | Barium Carboxylate, Water | Acid-base neutralization, often in aqueous solution. quora.comchegg.comwikipedia.org |

| Witherite (Barium Carbonate) | Carboxylic Acid | Barium Carboxylate | Cost-effective, uses natural mineral source. google.com |

Precipitation Techniques for this compound Formation

Precipitation is a widely used technique for the synthesis of insoluble or sparingly soluble barium salts. libretexts.org This "bottom-up" approach involves the reaction of soluble precursor salts in a liquid medium to form the desired insoluble product. mdpi.com

In a typical aqueous precipitation reaction, a solution containing barium ions is mixed with a solution containing the corresponding anion, leading to the formation of a solid precipitate. libretexts.org For the synthesis of this compound, this would involve reacting a soluble barium salt, such as barium chloride or barium nitrate, with a soluble salt of isoundecanoic acid (e.g., sodium isoundecanoate) in an aqueous or mixed-solvent system. The low solubility of many barium salts drives the reaction towards the formation of the precipitate. gtk.fi

The control of reaction parameters such as reactant concentration, temperature, and the presence of additives is crucial in determining the particle size, morphology, and crystallinity of the final product. rsc.orgthescipub.com For instance, in the precipitation of barium sulfate (B86663), factors like the ratio of barium to sulfate ions and the presence of excess electrolyte influence the rate of precipitation. rsc.org The use of a mixed solvent system, such as ethanol-water, has been employed in the synthesis of barium sulfate nanoparticles to control particle growth. mdpi.com

Microemulsion techniques offer a sophisticated method for controlling the size and morphology of nanoparticles. mdpi.comthescipub.commdpi.com A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized by a surfactant film in the other. mdpi.com These microdomains, often water-in-oil (reverse microemulsions) or oil-in-water (normal microemulsions), act as nanoreactors for the synthesis of nanoparticles. mdpi.com

In the context of preparing barium precursors, two microemulsions, one containing the barium salt and the other containing the precipitating agent, can be mixed. mdpi.com The reaction occurs within the confined space of the microemulsion droplets, leading to the formation of nanoparticles with a narrow size distribution. mdpi.com Various microemulsion systems have been explored for the synthesis of different nanoparticles, including the use of surfactants like Triton X-100 and co-surfactants like n-butanol. mdpi.com This method has been successfully applied to synthesize nanostructured catalysts containing barium. nih.gov

The following table outlines key aspects of precipitation techniques:

| Precipitation Method | Description | Key Advantages |

| Aqueous/Mixed-Solvent Precipitation | Reaction of soluble precursors in a liquid medium to form an insoluble product. libretexts.org | Simplicity, scalability. mdpi.com |

| Microemulsion-Mediated Synthesis | Use of microemulsions as nanoreactors to control particle size and morphology. mdpi.commdpi.com | Precise control over particle size distribution. mdpi.com |

Sol-Gel and Other Solution-Phase Approaches for this compound Precursors

The sol-gel process is a versatile solution-phase method for synthesizing a wide range of materials, including precursors for barium compounds. rroij.comrsc.org This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net

The synthesis typically starts with molecular precursors, such as metal alkoxides or salts, which undergo hydrolysis and condensation reactions to form a network of particles. researchgate.net For the preparation of barium-containing materials, precursors like barium acetate or barium hydroxide are often used in conjunction with a complexing agent and a solvent. rroij.comresearchgate.net The properties of the final material are highly dependent on factors such as the choice of precursors, pH, temperature, and the drying process of the gel. researchgate.netresearchgate.netchalcogen.ro

For example, in the synthesis of barium titanate, barium acetate can be dissolved in acetic acid and refluxed, while a titanium precursor is prepared in a separate solution. rroij.com The mixing of these solutions under controlled conditions leads to the formation of a gel, which can then be calcined to obtain the final product. rroij.com The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting material. rsc.orgresearchgate.net

Influence of Reaction Conditions on this compound Synthesis

The synthesis of this compound, a salt formed from a strong base (barium hydroxide) and a weak acid (isoundecanoic acid), is significantly influenced by several key reaction parameters. Careful control of these conditions is crucial for achieving high yield, purity, and desired physical properties of the final product. The primary synthetic route involves the reaction of a barium source, such as barium hydroxide or barium carbonate, with isoundecanoic acid. The general reaction can be represented as:

Ba(OH)₂ + 2 RCOOH → Ba(RCOO)₂ + 2 H₂O

Where RCOOH represents isoundecanoic acid.

The following subsections detail the influence of critical reaction conditions on this synthesis.

Temperature

Temperature plays a important role in the synthesis of barium salts, affecting both reaction kinetics and product characteristics. In the synthesis of barium carboxylates, elevated temperatures are often employed to increase the rate of reaction between the barium source and the carboxylic acid. For instance, in the synthesis of other barium salts like barium sulfate, higher temperatures have been shown to increase the mass of the product formed, indicating a more complete reaction or altered precipitation dynamics. matec-conferences.org In a study on the synthesis of barium sulfate, an increase in temperature from 30°C to 40°C resulted in a greater mass of the precipitated crust. matec-conferences.org

For the synthesis of this compound, a moderately elevated temperature would likely be beneficial for several reasons:

Increased Solubility: Isoundecanoic acid has limited solubility in aqueous media. Increasing the temperature would enhance its solubility, thereby increasing the effective concentration of the acid available to react with the barium source.

Faster Reaction Rate: As with most chemical reactions, an increase in temperature will increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the rate of salt formation.

Viscosity Reduction: The reaction mixture, especially at high concentrations, can become viscous. Heating can reduce the viscosity, which improves mixing and mass transfer.

However, excessively high temperatures should be avoided as they could lead to side reactions, decomposition of the organic acid, or changes in the crystal structure of the product.

pH

The pH of the reaction medium is a critical parameter in the synthesis of this compound, as it directly influences the speciation of the carboxylic acid and the barium salt. A Chinese patent describing the preparation of barium carboxylates from witherite (natural barium carbonate) highlights a multi-step pH adjustment process to ensure product purity. google.com The process involves an initial reaction, followed by filtration and adjustment of the filtrate pH to a range of 7-10 with a saturated Ba(OH)₂ solution, heating, and then a final pH adjustment to 5-6.5 with the corresponding carboxylic acid before crystallization. google.com

The rationale for these pH adjustments can be understood as follows:

Initial Reaction: The reaction between a barium source and isoundecanoic acid will naturally result in a solution with a specific pH.

Alkaline pH Adjustment (7-10): Raising the pH with barium hydroxide serves to deprotonate the isoundecanoic acid, forming the isoundecanoate anion (RCOO⁻). This is essential for the salt formation. This step can also help in the precipitation of impurities, such as iron ions, which can be removed by filtration. google.com

Acidic pH Adjustment (5-6.5): A final adjustment to a slightly acidic or near-neutral pH with the carboxylic acid itself is likely performed to ensure the complete precipitation of the this compound salt while minimizing the presence of excess barium hydroxide in the final product.

Studies on other barium salts, such as barium sulfate, have also demonstrated the profound impact of pH on nucleation and crystal growth, with increased rates observed at both high and low pH values. ugr.es For barium carboxylates, maintaining the pH in a specific range is crucial for maximizing the yield and purity of the desired salt.

Stoichiometry

The stoichiometry of the reactants, specifically the molar ratio of the barium source to isoundecanoic acid, is a fundamental factor that governs the completeness of the reaction and the composition of the final product. The balanced chemical equation for the reaction between barium hydroxide and isoundecanoic acid indicates that a molar ratio of 1:2 is required for complete conversion.

Ba(OH)₂ : 2 RCOOH

In practice, it may be advantageous to use a slight excess of one of the reactants to drive the reaction to completion. For instance, using a slight excess of isoundecanoic acid could help to ensure that all of the barium hydroxide is consumed, which might be desirable if the presence of unreacted barium hydroxide in the final product is a concern. Conversely, a slight excess of the barium source might be used to maximize the conversion of the more valuable carboxylic acid. A patent for preparing barium carboxylates mentions reacting witherite with a "calculated amount" of carboxylic acid, implying the importance of stoichiometric control. google.com

Stirring

Adequate stirring or agitation of the reaction mixture is essential for ensuring a successful and efficient synthesis of this compound. The benefits of effective stirring include:

Improved Mass Transfer: Stirring ensures that the reactants are continuously brought into contact with each other, which is particularly important in heterogeneous reaction systems (e.g., a solid barium source in a liquid medium).

Homogeneous Temperature Distribution: Agitation helps to maintain a uniform temperature throughout the reaction vessel, preventing localized overheating or cooling which could negatively impact the reaction.

Uniform Product Characteristics: In precipitation reactions, stirring can influence the particle size and morphology of the resulting crystals. Studies on the precipitation of barium sulfate have investigated the effect of stirrer speed on the final product. matec-conferences.org

Consistent and controlled stirring throughout the synthesis process is therefore a critical parameter for achieving reproducible results and a high-quality product.

Solvents

The choice of solvent is a crucial consideration in the synthesis of this compound. The ideal solvent should possess the following characteristics:

Solubilize Reactants: It should effectively dissolve the isoundecanoic acid to a sufficient concentration to allow for an efficient reaction.

Facilitate Product Precipitation: Ideally, the this compound product should have limited solubility in the solvent at the end of the reaction, which allows for easy separation by filtration.

Inertness: The solvent should not react with the reactants or the product under the chosen reaction conditions.

Ease of Removal: The solvent should be easily removable from the final product, for example, by evaporation or washing.

Water is a common solvent for the synthesis of many inorganic salts due to its low cost, low toxicity, and ability to dissolve many barium salts and hydroxides. google.com However, the low solubility of longer-chain carboxylic acids like isoundecanoic acid in water may necessitate the use of a co-solvent system, such as a water-alcohol mixture, to enhance the solubility of the organic reactant. The use of organic solvents can also be considered, particularly in non-aqueous synthesis routes. The selection of the solvent system will ultimately depend on the specific synthesis method employed and the desired properties of the final this compound product.

Research Findings on Reaction Conditions for Barium Carboxylate Synthesis

While specific research data for this compound is limited, the following table summarizes typical reaction conditions that can be inferred from studies on the synthesis of other barium carboxylates and related compounds. This data provides a general framework for the controlled synthesis of this compound.

| Parameter | Condition | Rationale / Expected Influence | Source(s) |

| Temperature | 40 - 80 °C | Increases reaction rate and solubility of isoundecanoic acid. | matec-conferences.org |

| pH | 7.0 - 10.0 (initial), 5.0 - 6.5 (final) | Ensures complete deprotonation of the carboxylic acid and precipitation of the barium salt while minimizing excess base. | google.com |

| Stoichiometry (Barium Source:Acid) | 1 : 2 (molar ratio) | Theoretical ratio for complete reaction. A slight excess of either reactant may be used to drive the reaction to completion. | google.com |

| Stirring | Continuous, moderate to vigorous | Ensures homogeneity, improves mass transfer, and promotes uniform crystal growth. | matec-conferences.org |

| Solvent | Water or Water/Alcohol mixture | Water is a common solvent for barium salts. An alcohol co-solvent can improve the solubility of the organic acid. | google.com |

Structural Elucidation and Advanced Characterization of Barium Isoundecanoate

Spectroscopic Analyses of Barium Isoundecanoate

Spectroscopic methods are fundamental in elucidating the molecular structure and bonding within this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides insights into the molecular vibrations of the isoundecanoate ligand and the coordination between the barium ion and the carboxylate group. nanografi.com

In the FT-IR spectrum of a related barium compound, barium titanate, characteristic peaks are observed that can be correlated to the vibrations within the molecule. For instance, vibrational peaks have been assigned to Ti-O stretching and bending modes, as well as vibrations involving hydroxyl groups and the barium-oxygen bond. researchgate.net Specifically, a strong absorption band at approximately 692 cm⁻¹ in the FT-IR spectrum of BaO nanoparticles is attributed to the Ba-O bond formation. researchgate.net For barium sulfate (B86663), FT-IR spectra show multiple unresolved absorptions with maxima around 1180, 1120, and 1080 cm⁻¹. irdg.org

FT-Raman spectroscopy offers complementary information. For example, the FT-Raman spectrum of barium sulfate exhibits distinct bands at 1140, 989 (the largest band), 648, 618, 463, and 453 cm⁻¹. irdg.org The analysis of these spectra for this compound would reveal characteristic vibrational frequencies for the C-H, C-C, and C=O bonds of the isoundecanoate ligand, as well as the Ba-O coordination bonds.

Table 1: Representative Vibrational Spectroscopy Data for Barium Compounds

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| BaO Nanoparticles | FT-IR | ~692 | Ba-O bond formation | researchgate.net |

| Barium Titanate | FT-IR | 438, 540 | Ti-O stretching and bending | researchgate.net |

| Barium Sulfate | FT-IR | 1180, 1120, 1080 | Sulfate group vibrations | irdg.org |

| Barium Sulfate | FT-Raman | 989 | Sulfate group vibration (strongest) | irdg.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucdavis.eduresearchgate.net For barium compounds, XPS is crucial for confirming the presence of barium and determining its oxidation state. Barium typically exists in the +2 oxidation state in its compounds. nih.gov

The XPS spectrum of barium is characterized by the Ba 3d doublet, consisting of the Ba 3d₅/₂ and Ba 3d₃/₂ peaks. The binding energy separation between these two peaks is a key indicator of the barium's chemical state. For instance, in BaSnO₃ films, the binding energy separation between the Ba 3d₅/₂ and Ba 3d₃/₂ peaks was found to be 15.36 eV, confirming the Ba²⁺ state. researchgate.net In some cases, there can be an overlap between the Ba 3d and Co 2p peaks, but the intensity ratio of the spin-orbit components can help differentiate them (3:2 for Ba 3d vs. 2:1 for Co 2p). The weaker Ba 4d peak can also be checked for confirmation if the barium concentration is sufficient. thermofisher.com

Table 2: XPS Binding Energies for Barium in Different Chemical States

| Compound | Core Level | Binding Energy (eV) | Oxidation State | Reference |

| BaSnO₃ | Ba 3d₅/₂ | 779.45 | Ba²⁺ | researchgate.net |

| BaSnO₃ | Ba 3d₃/₂ | 794.81 | Ba²⁺ | researchgate.net |

Diffraction Studies for Crystal Structure and Phase Analysis

Diffraction techniques are indispensable for determining the crystal structure and analyzing the phases of this compound and its related materials.

X-ray Diffraction (XRD) of this compound and its Derivatives

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. The diffraction pattern obtained provides information about the lattice parameters, crystal system, and phase purity of the compound. For example, a study on a 2D barium complex revealed a triclinic crystal system with space group P1. researchgate.net In another instance, the XRD pattern of BaSO₄ particles showed sharp and intense diffracted lines, indicating high crystallinity. researchgate.net The analysis of barium-containing ores by X-ray fluorescence (XRF), a related technique, allows for the determination of different barium phases like barium carbonate, barium silicate, and barium sulfate. plos.orgnih.gov

Electron Microscopy for Microstructural and Morphological Characterization (SEM, TEM, HRTEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are employed to visualize the microstructure and morphology of materials at the micro- and nanoscale.

SEM provides detailed images of the surface topography. For example, SEM images of barium sulphate particles have shown how the morphology can be influenced by the concentration of reactants during synthesis. researchgate.net Similarly, SEM has been used to study the morphology of barium titanate particles. researchgate.net

TEM and HRTEM offer higher resolution, allowing for the observation of internal structures, crystal defects, and lattice fringes. researchgate.net A TEM study on barium sodium niobate confirmed features of its incommensurate phase and showed the nucleation of this phase upon temperature changes. aps.org

Computational Chemistry and Theoretical Modeling of this compound Structures

Computational chemistry and theoretical modeling serve as powerful tools for the structural elucidation of complex molecules like this compound. In the absence of extensive empirical data, these methods provide invaluable insights into molecular geometry, bonding characteristics, and energetic properties. Methodologies such as molecular mechanics (MM) and density functional theory (DFT) are particularly pertinent for modeling the intricate structures of metal carboxylates.

Molecular mechanics simulations, employing a suitable force field, could be utilized to explore the conformational landscape of the isoundecanoate ligand and its coordination to the barium cation. A critical aspect of such simulations is the accurate parameterization of the force field for the barium-carboxylate interaction. Studies on other metal carboxylates have highlighted the necessity of developing specific parameters to accurately model the coordination geometry and energetics. nih.govacs.org For instance, a double-minimum M-O-C angle-bending potential has been successfully used to model various coordination modes in transition metal carboxylates and could be adapted for barium. nih.govacs.org

Density functional theory (DFT) calculations would offer a more rigorous, quantum mechanical description of the electronic structure and bonding in this compound. DFT methods are well-suited for determining optimized molecular geometries, vibrational frequencies, and the nature of the barium-oxygen bonds. Such calculations could elucidate the degree of covalency versus ionicity in the Ba-O bonds, which is a key characteristic of alkaline earth metal compounds. unifr.ch Furthermore, DFT can be employed to calculate the relative energies of different coordination isomers, predicting the most stable arrangements of the isoundecanoate ligands around the barium center. nih.govacs.org

For complex systems, a combination of MM and DFT approaches is often employed. Molecular mechanics can be used to efficiently sample a wide range of possible conformations, and the most promising low-energy structures can then be subjected to more accurate DFT calculations for refinement and detailed analysis.

The theoretical modeling of this compound would also extend to the solid-state structure. Given that metal carboxylates often form polymeric or networked structures in the solid state, computational models could be used to predict potential crystal packing arrangements. This would involve considering intermolecular interactions, including van der Waals forces between the long alkyl chains of the isoundecanoate ligands and the coordination preferences of the barium ions.

A hypothetical computational study on this compound might involve the parameters and calculations summarized in the following table:

| Computational Method | Basis Set/Force Field | Properties Calculated | Anticipated Findings |

| Molecular Mechanics (MM) | MMFF94 or similar, with custom Ba2+ parameters | Conformational analysis, potential energy surface | Identification of low-energy conformers of the isoundecanoate ligand and initial coordination geometries. |

| Density Functional Theory (DFT) | PBE, B3LYP with appropriate basis sets (e.g., 6-31G*) | Optimized geometry, vibrational frequencies, bond orders, partial atomic charges | Prediction of Ba-O bond lengths and angles, characterization of the carboxylate coordination mode (unidentate, bidentate, bridging), and assessment of the ionic/covalent nature of the bonding. |

| Quantum Theory of Atoms in Molecules (QTAIM) | From DFT wavefunction | Electron density topology, bond critical points | Quantitative analysis of the Ba-O interaction, distinguishing between ionic and covalent character. |

| Solid-State DFT (Plane-Wave) | PW91, PBE | Crystal structure prediction, lattice parameters, cohesive energy | Exploration of potential polymorphic forms and prediction of the most stable crystal structure. |

Detailed research findings from computational studies on analogous alkaline earth metal carboxylates have demonstrated the sensitivity of the metal's coordination environment to the nature of the ligand. nih.govacs.org For this compound, the bulky and flexible isoundecanoate ligand would likely lead to a complex coordination sphere around the barium ion, potentially resulting in polymeric structures with high coordination numbers for the barium center, a common feature for heavier alkaline earth metals. unifr.ch

Coordination Chemistry and Mechanistic Insights of Barium Isoundecanoate

Nature of Barium-Carboxylate Bonding in Isoundecanoate Complexes

The interaction between the barium ion (Ba²⁺) and the isoundecanoate ligand is primarily ionic in nature, a characteristic feature of alkaline earth metals. The carboxylate group (RCOO⁻) of the isoundecanoate acts as a hard ligand, readily donating its electron density to the large, electropositive barium cation. wikipedia.org

The carboxylate ligand can coordinate to the barium ion in several modes, the most common being monodentate (κ¹), bidentate chelating (κ²), and bridging. wikipedia.org In the monodentate mode, only one of the oxygen atoms of the carboxylate group binds to the barium center. In the bidentate mode, both oxygen atoms coordinate to the same barium ion, forming a stable chelate ring. The bridging mode involves the carboxylate group linking two or more barium centers, which can lead to the formation of polymeric or polynuclear structures.

The branched nature of the isoundecanoate ligand, with its alkyl group, can introduce steric hindrance that may influence the preferred coordination mode compared to linear carboxylates. This branching can affect the packing of the molecules in the solid state and the solubility of the complex in various solvents. ontosight.ai

Stereochemical Aspects of Barium Coordination

The large ionic radius of the barium ion allows for high coordination numbers, typically ranging from 6 to 12, and consequently, a variety of coordination geometries. The specific stereochemistry of a barium isoundecanoate complex is dictated by several factors, including the number of coordinated ligands, the presence of solvent molecules, and the steric bulk of the isoundecanoate itself.

It is important to note that geometric isomerism (cis/trans) is a possibility in octahedral complexes, depending on the arrangement of different ligands around the barium center. ntu.edu.sg However, without specific structural data for this compound, the predominant stereoisomers remain a matter of speculation based on related structures.

Role of Coordination in Reaction Rate Enhancement and Transition State Stabilization

Barium carboxylates can function as catalysts in various organic reactions, such as aldol (B89426) condensations. researchgate.net The coordination of reactants to the barium center is a key step in the catalytic cycle. This coordination can enhance reaction rates through several mechanisms.

Firstly, the Lewis acidic nature of the barium ion can activate substrates. For example, by coordinating to a carbonyl group, the barium ion can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Secondly, the barium complex can stabilize the transition state of a reaction. By providing a pre-organized environment, the complex can lower the activation energy required for the reaction to proceed. The specific geometry of the coordination sphere plays a crucial role in binding the transition state more tightly than the ground state reactants, a fundamental principle of catalysis. In the context of reactions involving isoundecanoate ligands, the steric and electronic properties of the ligand would modulate the stability of the transition state complex.

Ligand Design and its Impact on this compound Complexation

The design of the carboxylate ligand is a critical factor in determining the structure and properties of the resulting barium complex. In the case of this compound, the "isoundecanoate" ligand itself is defined. However, understanding how variations in ligand structure affect complexation provides valuable insight.

The use of bulky ligands can lead to the formation of discrete, soluble complexes rather than extended polymeric structures. For instance, the introduction of branched alkyl chains, as seen in isoundecanoate, can increase the solubility of the barium salt in nonpolar organic solvents, a desirable property for many applications. ontosight.ai

Furthermore, the electronic properties of the ligand can be tuned. While isoundecanoic acid has a simple alkyl chain, the introduction of electron-withdrawing or electron-donating groups onto the carboxylate ligand could modify the Lewis acidity of the barium center and, consequently, its catalytic activity. The design of specific ligands can also be used to favor certain coordination modes and stereochemistries, leading to complexes with tailored properties.

Supramolecular Architectures Involving Barium Carboxylates

The ability of carboxylate ligands to bridge metal centers is a key feature that leads to the formation of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). While specific research into this compound-based MOFs is not widely reported, the principles can be inferred from other barium carboxylate systems.

Barium carboxylates can form one-, two-, or three-dimensional networks through the bridging of barium ions by the carboxylate ligands. acs.org The connectivity of these networks is determined by the coordination mode of the carboxylate and the coordination geometry of the barium ion. The resulting porous materials can have applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

The self-assembly of these supramolecular structures is a complex process influenced by factors such as solvent, temperature, and the presence of template molecules. The branched nature of the isoundecanoate ligand could lead to more complex and potentially porous architectures compared to its linear counterparts due to less efficient packing.

Thermal Decomposition and Pyrolysis of Barium Isoundecanoate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Barium Isoundecanoate Decomposition

The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). While specific experimental data for this compound is not widely available in public literature, its thermal behavior can be inferred by analogy to other barium carboxylates, such as barium valerate.

TGA measures the change in mass of a sample as a function of temperature, providing insights into decomposition temperatures and the stoichiometry of the reactions. For this compound, a multi-step decomposition process is anticipated. The initial weight loss would likely occur in the range of 400-550°C in an inert atmosphere, corresponding to the breakdown of the organic portion of the molecule. This is followed by the decomposition of the intermediate barium carbonate at a much higher temperature, typically above 1000°C.

DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing exothermic and endothermic events. The decomposition of this compound is expected to show endothermic peaks corresponding to melting and the main decomposition steps. Phase transitions in the intermediate barium carbonate may also be observed as endothermic events.

Hypothetical TGA and DTA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Process |

| ~150-250 | - | Endotherm | Melting |

| ~400-550 | Significant | Endotherm | Primary decomposition of isoundecanoate to form barium carbonate and organic byproducts. |

| >1000 | Further | Endotherm | Decomposition of barium carbonate to barium oxide and carbon dioxide. |

Identification of Decomposition Products and Intermediate Species

The thermal decomposition of this compound in an inert atmosphere is expected to proceed through the formation of an intermediate barium carbonate phase. The primary organic decomposition product is likely to be di-isoundecyl ketone, formed through the ketonization of the carboxylate groups. This is a common decomposition pathway for alkaline earth metal carboxylates.

Primary Decomposition: Ba(C₁₀H₂₁COO)₂ (s) → BaCO₃ (s) + (C₁₀H₂₁)₂CO (g) (this compound → Barium Carbonate + Di-isoundecyl Ketone)

Secondary Decomposition (at higher temperatures): BaCO₃ (s) → BaO (s) + CO₂ (g) (Barium Carbonate → Barium Oxide + Carbon Dioxide)

Other potential, minor organic byproducts could include hydrocarbons and other oxygenated species, depending on the specific pyrolysis conditions.

Kinetic Studies of Thermal Degradation of this compound

Kinetic studies of the thermal degradation of this compound are essential for understanding the reaction rates and mechanisms. While specific kinetic parameters for this compound are not readily found, the analysis would typically involve isothermal or non-isothermal TGA experiments.

By applying model-fitting or model-free (isoconversional) methods to the TGA data, key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. The activation energy provides insight into the energy barrier for the decomposition reaction. For the primary decomposition of similar barium carboxylates, the activation energy is expected to be in a range that reflects the cleavage of the carbon-carbon and carbon-oxygen bonds within the isoundecanoate ligand.

The reaction mechanism can also be elucidated through kinetic analysis. The decomposition of solid-state materials often follows complex mechanisms that can be influenced by factors such as particle size and morphology.

Influence of Gaseous Environment on Decomposition Pathways

The gaseous environment plays a critical role in the thermal decomposition of this compound.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition is expected to primarily follow the ketonization pathway described earlier, leading to the formation of di-isoundecyl ketone and barium carbonate. researchgate.net

Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition pathway is significantly altered. The organic ligands will undergo oxidation, leading to the formation of a different set of products, including carbon dioxide, water, and potentially smaller organic fragments. The decomposition is likely to occur at lower temperatures compared to an inert atmosphere due to the exothermic nature of the oxidation reactions. The intermediate barium carbonate would still be formed, which would then decompose at higher temperatures.

Reactive Atmosphere (e.g., Hydrogen): A reducing atmosphere like hydrogen would lead to different products. The carboxylate groups could be reduced, potentially forming isoundecyl alcohol or isoundecane, while the barium would likely be converted to barium oxide.

Controlled Pyrolysis for Specific Barium-Containing Material Formation

Controlled pyrolysis of this compound offers a versatile route for the synthesis of specific barium-containing materials. By carefully controlling parameters such as temperature, heating rate, and the gaseous environment, the final product's composition, phase, and morphology can be tailored.

A significant application is in the preparation of mixed-metal oxides. For instance, by co-pyrolyzing this compound with a precursor of another metal, such as titanium isopropoxide, it is possible to synthesize barium titanate (BaTiO₃), a ferroelectric ceramic with important applications in electronics. The organic ligands from the precursors are pyrolyzed and removed, leaving behind a well-mixed, reactive blend of the metal oxides that can form the desired mixed-metal oxide at lower temperatures than traditional solid-state reaction methods.

The advantage of using this compound in such syntheses lies in its potential for good solubility in organic solvents, allowing for the preparation of homogeneous precursor solutions. This homogeneity at the molecular level can lead to the formation of phase-pure, nanocrystalline materials with controlled stoichiometry.

Advanced Materials Synthesis Via Barium Isoundecanoate Precursors

Synthesis of Barium Oxide Thin Films and Nanostructures

Barium oxide (BaO) is a fundamentally important material with applications in catalysis, electronics, and as a precursor for more complex oxides. The use of barium isoundecanoate as a precursor offers a reliable route to produce high-purity barium oxide thin films and nanostructures. The synthesis is typically achieved through thermal decomposition of the this compound precursor.

Upon heating, this compound undergoes decomposition, yielding barium oxide as a solid residue along with volatile organic byproducts. The general reaction can be represented as:

Ba(C₁₀H₁₉O₂)₂ (s) + O₂ (g) → BaO (s) + CO₂ (g) + H₂O (g) + other volatile organic compounds

This process can be tailored to produce thin films by dissolving the this compound in a suitable organic solvent and applying it to a substrate via spin-coating or dip-coating, followed by a controlled annealing process. The temperature and atmosphere of the annealing step are critical parameters that influence the crystallinity and purity of the resulting BaO film. For instance, calcination at elevated temperatures, typically in the range of 500-800°C, is necessary to ensure the complete removal of organic residues and the formation of a crystalline BaO phase.

Similarly, BaO nanostructures can be synthesized through solution-based methods. By carefully controlling the reaction conditions, such as precursor concentration, solvent system, and temperature, it is possible to precipitate BaO nanoparticles with specific size and morphology. The long organic chain of the isoundecanoate ligand can act as a capping agent during the initial stages of particle formation, preventing agglomeration and allowing for greater control over the final particle size distribution.

Fabrication of Barium Titanate (BaTiO₃) Materials using Carboxylate Precursors

Barium titanate (BaTiO₃) is a widely studied ferroelectric material with a perovskite crystal structure, renowned for its high dielectric constant and piezoelectric properties. These characteristics make it indispensable in the manufacturing of multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices. Sol-gel synthesis using barium carboxylate precursors, such as this compound, is a popular method for producing high-purity, nanocrystalline BaTiO₃ powders and thin films at relatively low temperatures. inoe.roresearchgate.netrsc.orgosti.govnih.gov

In a typical sol-gel process, this compound is dissolved in a suitable solvent, often in conjunction with a titanium precursor like titanium(IV) isopropoxide. inoe.rorsc.orgosti.gov The hydrolysis and condensation reactions of the precursors are carefully controlled to form a homogeneous gel. The long alkyl chain of the isoundecanoate can influence the rate of these reactions, providing better control over the gelation process compared to shorter-chain carboxylates like acetates. inoe.ro The resulting gel is then dried and calcined at temperatures typically ranging from 600°C to 1000°C to crystallize the BaTiO₃ perovskite phase. nih.gov

The use of this compound offers several advantages in BaTiO₃ synthesis:

Enhanced Stoichiometry Control: The ability to dissolve both barium and titanium precursors in a common solvent system allows for precise molar ratio control, which is crucial for achieving the desired dielectric and ferroelectric properties of BaTiO₃.

Improved Homogeneity: The molecular-level mixing of the precursors in the sol phase leads to a more homogeneous distribution of barium and titanium ions, resulting in a more uniform final product.

Lower Processing Temperatures: Compared to conventional solid-state reaction methods, the sol-gel route with carboxylate precursors can significantly lower the crystallization temperature of BaTiO₃, leading to finer grain sizes and reduced energy consumption.

The properties of the synthesized BaTiO₃ are highly dependent on the processing parameters, as summarized in the table below.

| Synthesis Parameter | Effect on BaTiO₃ Properties |

| Calcination Temperature | Higher temperatures generally lead to increased crystallinity and larger grain size. The transition from the cubic to the ferroelectric tetragonal phase is also temperature-dependent. nih.gov |

| Ba/Ti Molar Ratio | Deviations from the stoichiometric ratio can lead to the formation of secondary phases and a significant degradation of dielectric properties. |

| Solvent and Additives | The choice of solvent and the use of chelating agents can influence the hydrolysis and condensation rates, affecting the microstructure of the final material. inoe.ro |

Development of Barium Stannate (BaSnO₃) and Related Perovskite Structures

Barium stannate (BaSnO₃) is a perovskite oxide semiconductor that has garnered significant attention for its potential applications in transparent conducting oxides (TCOs), gas sensors, and as a component in next-generation electronic devices. researchgate.netresearchgate.net Its wide bandgap and high electron mobility at room temperature make it a promising alternative to conventional TCOs like indium tin oxide (ITO). The synthesis of high-quality BaSnO₃ with controlled stoichiometry and microstructure is key to unlocking its full potential.

While various synthesis methods have been explored for BaSnO₃, including solid-state reactions and hydrothermal methods, solution-based routes using metal-organic precursors like this compound offer a pathway to high-purity and nanocrystalline materials. researchgate.netmdpi.com A sol-gel or metal-organic decomposition approach can be employed, similar to the synthesis of BaTiO₃. This would involve dissolving this compound and a suitable tin precursor, such as a tin alkoxide or tin chloride, in a common solvent.

The general steps for a hypothetical sol-gel synthesis of BaSnO₃ using this compound would be:

Precursor Solution Preparation: Dissolving this compound and a tin precursor in a solvent like 2-methoxyethanol (B45455) or acetic acid.

Hydrolysis and Condensation: Controlled addition of water to initiate the formation of a Ba-Sn-O gel network.

Drying and Calcination: The gel is dried to remove the solvent and then calcined at high temperatures (e.g., >600°C) to decompose the organic components and crystallize the BaSnO₃ perovskite phase. mdpi.com

The use of this compound in this process would be expected to provide good solubility and control over the reaction kinetics, leading to a homogeneous precursor gel. This homogeneity is crucial for avoiding the formation of impurity phases and for achieving uniform electrical properties in the final BaSnO₃ material.

Synthesis of Barium Sulfide (B99878) (BaS) for Perovskite Applications

Barium sulfide (BaS) is an important precursor for the synthesis of advanced chalcogenide perovskite materials, such as BaZrS₃, which are being investigated for applications in photovoltaics and other optoelectronic devices due to their favorable electronic and optical properties. nanoge.org Traditional methods for producing BaS often involve high-temperature carbothermal reduction of barium sulfate (B86663), which is energy-intensive and can lead to environmental concerns. nanoge.org

The use of this compound as a precursor for BaS offers a potential low-temperature, solution-based synthesis route. A plausible approach would involve the thermal decomposition of this compound in the presence of a sulfur source. This could be achieved through a two-step process:

Decomposition to Barium Oxide: this compound is first decomposed to form highly reactive, nanocrystalline barium oxide, as described in section 7.1.

Sulfurization: The resulting barium oxide is then reacted with a sulfur-containing gas, such as hydrogen sulfide (H₂S), at a moderately elevated temperature to form barium sulfide.

Alternatively, a single-step process could be envisioned where this compound is decomposed in a sulfur-rich atmosphere, potentially leading to the direct formation of BaS. The long organic chain of the isoundecanoate may also facilitate the dispersion of the precursor, leading to a more efficient reaction with the sulfur source.

The advantages of using this compound as a precursor for BaS include the potential for lower reaction temperatures compared to traditional methods and better control over the purity and morphology of the resulting BaS powder, which is critical for the subsequent synthesis of high-quality chalcogenide perovskites.

Preparation of Barium Metagermanate (BaGeO₃) and Other Complex Oxides

Barium metagermanate (BaGeO₃) is a complex oxide with interesting dielectric and optical properties, making it a candidate for applications in microwave ceramics and as a host material for phosphors. The synthesis of such complex oxides with precise stoichiometry and phase purity can be challenging using conventional solid-state methods, which often require high temperatures and can lead to inhomogeneous products.

A precursor-based approach, utilizing compounds like this compound, offers a more elegant solution. A sol-gel or co-precipitation method can be designed to synthesize BaGeO₃. researchgate.netresearchgate.net In a hypothetical sol-gel process, this compound and a germanium precursor, such as germanium(IV) isopropoxide or germanium(IV) ethoxide, would be dissolved in a suitable organic solvent. The formation of a homogeneous solution ensures mixing of the barium and germanium components at a molecular level.

Subsequent hydrolysis and condensation reactions would lead to the formation of a Ba-Ge-O gel. The thermal treatment of this gel at elevated temperatures would then yield crystalline BaGeO₃. The decomposition of the organic ligands from the precursors at these temperatures leaves behind the desired complex oxide. The use of a long-chain carboxylate like isoundecanoate can be beneficial in controlling the gelation process and in producing a fine, reactive powder upon calcination, which can be sintered at lower temperatures to form dense ceramics.

This precursor-based strategy can be extended to a wide range of other complex oxides containing barium, where the precise control over stoichiometry and homogeneity afforded by the use of this compound is a significant advantage.

This compound as a Catalyst or Co-catalyst in Specialized Reactions

While this compound is primarily utilized as a precursor for the synthesis of barium-containing materials, its potential role as a catalyst or co-catalyst in certain specialized reactions is also of interest. In many cases, the isoundecanoate itself may not be the active catalytic species but rather a precursor to a catalytically active phase that is formed in-situ under the reaction conditions.

For example, upon thermal decomposition, this compound forms barium oxide (BaO). gelest.comgelest.com Nanocrystalline BaO is known to exhibit basic properties and can catalyze various organic reactions, such as transesterification for biodiesel production and aldol (B89426) condensation. Therefore, this compound could be used as a soluble source of a highly dispersed BaO catalyst that is generated directly within the reaction mixture.

Furthermore, in the field of polymer chemistry, metal carboxylates, including those of barium, are known to act as catalysts or co-catalysts in polymerization reactions and as heat stabilizers for polymers like PVC. This compound, with its good solubility in organic media, could be an effective component in such catalytic systems.

In the context of catalysis, the function of this compound can be summarized as follows:

| Potential Catalytic Role | Description | Example Application Area |

| Precursor to BaO Catalyst | Decomposes in-situ to form highly active, nanocrystalline barium oxide, which is a solid base catalyst. | Transesterification, Condensation Reactions |

| Polymerization Catalyst/Stabilizer | Acts as a catalyst or co-catalyst in polymerization processes or as a heat stabilizer. | PVC stabilization |

| Component in Mixed-Metal Catalysts | Can be used as a soluble barium source for the preparation of complex mixed-metal oxide catalysts. | Oxidation and reduction reactions |

It is important to note that the catalytic activity would be highly dependent on the specific reaction conditions, as these will determine the extent of decomposition of the this compound and the nature of the resulting barium-containing species.

Q & A

Q. How is barium isoundecanoate synthesized in laboratory settings, and what methodological considerations ensure purity?

this compound is typically synthesized via a neutralization reaction between isoundecanoic acid and barium hydroxide or carbonate. Key steps include:

- Precursor selection : Use stoichiometric ratios of high-purity isoundecanoic acid (CAS 93965-31-2) and barium salts to minimize byproducts .

- Reaction conditions : Conduct the reaction under inert atmospheres (e.g., nitrogen) to prevent oxidation, with controlled temperature (60–80°C) and agitation .

- Purification : Employ solvent recrystallization (e.g., ethanol) and vacuum filtration to isolate the compound. Purity is verified via elemental analysis (EA) and Fourier-transform infrared spectroscopy (FTIR) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

- Spectroscopy : FTIR to identify carboxylate stretching bands (~1540 cm⁻¹) and nuclear magnetic resonance (NMR) for carbon-chain confirmation .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at 200–300°C) to validate stoichiometry .

- X-ray diffraction (XRD) : Compare crystallographic data with known standards (e.g., ICDD database) .

Q. What are the solubility properties of this compound in common organic solvents?

this compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in non-polar solvents like toluene or hexane. Methodologically:

- Conduct solubility tests at 25°C using incremental solvent additions until saturation.

- Monitor via UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying atmospheric conditions?

- Experimental variables : Test under oxidative (air), inert (argon), and vacuum environments using TGA-differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) to track decomposition gases .

- Data interpretation : Compare activation energies (via Kissinger method) across conditions to identify dominant degradation pathways .

- Controlled humidity : Use environmental chambers to assess hygroscopic effects on stability .

Q. How should contradictions in spectroscopic data for this compound (e.g., FTIR vs. Raman) be resolved?

- Cross-validation : Replicate measurements using standardized protocols (e.g., same laser power in Raman) to rule out instrumental artifacts .

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-simulated vibrational modes to assign peaks accurately .

- Sample homogeneity : Verify via scanning electron microscopy (SEM) to ensure uniform crystallinity .

Q. What strategies optimize the catalytic efficiency of this compound in polymerization reactions?

- Kinetic studies : Use real-time rheometry or gel permeation chromatography (GPC) to monitor molecular weight changes during polymerization .

- Ligand modification : Introduce co-catalysts (e.g., alkyl aluminum) to enhance Lewis acidity, and track coordination shifts via X-ray absorption spectroscopy (XAS) .

- Reaction engineering : Optimize temperature gradients and mixing rates using computational fluid dynamics (CFD) models .

Q. How can the coordination behavior of this compound with transition metals be systematically investigated?

- Synthesis of heterometallic complexes : React this compound with metal halides (e.g., CuCl₂) in a 2:1 molar ratio, and characterize via extended X-ray absorption fine structure (EXAFS) .

- Stoichiometric analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ratios in final products .

- Comparative studies : Benchmark against analogous strontium or calcium carboxylates to identify size-dependent coordination trends .

Q. What methodologies address reproducibility challenges in synthesizing this compound across laboratories?

- Standardized protocols : Publish detailed synthetic procedures (e.g., solvent purity, drying times) in open-access repositories .

- Interlaboratory studies : Collaborate to test synthesis reproducibility, using shared reference materials and round-robin analyses .

- Machine learning : Train models on historical synthesis data to predict optimal reaction parameters .

Q. How can computational models predict the reactivity of this compound in aqueous environments?

- Molecular dynamics (MD) simulations : Simulate solvation shells and hydrolysis pathways using force fields parameterized for barium .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to aqueous attack .

- Validation : Compare predicted hydrolysis products with experimental LC-MS data .

Methodological Frameworks

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope and align with gaps in metal carboxylate chemistry .

- Data analysis : Use tools like PCA (principal component analysis) to resolve multivariate datasets (e.g., spectral or thermal data) .

- Ethical compliance : Adhere to REACH regulations (EC 1907/2006) for handling barium compounds, including toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.